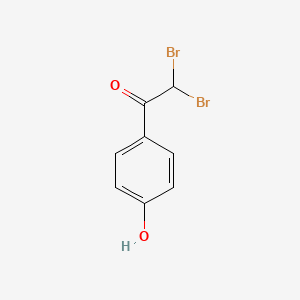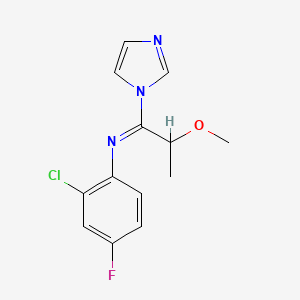
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine is a synthetic organic compound that features a combination of chloro, fluoro, imidazole, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with 2-chloro-4-fluoroaniline.
Formation of Imidazole Derivative: The aniline derivative is reacted with glyoxal and ammonium acetate to form the imidazole ring.
Methoxylation: The imidazole derivative is then subjected to methoxylation using methanol and a suitable catalyst.
Formation of Imines: The final step involves the formation of the imine by reacting the methoxylated imidazole derivative with an appropriate aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-ethoxypropan-1-imine
- (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxybutan-1-imine
Uniqueness
- Functional Groups : The presence of both chloro and fluoro groups along with the imidazole ring makes it unique.
- Applications : Its specific combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
93828-64-9 |
|---|---|
Formule moléculaire |
C13H13ClFN3O |
Poids moléculaire |
281.71 g/mol |
Nom IUPAC |
N-(2-chloro-4-fluorophenyl)-1-imidazol-1-yl-2-methoxypropan-1-imine |
InChI |
InChI=1S/C13H13ClFN3O/c1-9(19-2)13(18-6-5-16-8-18)17-12-4-3-10(15)7-11(12)14/h3-9H,1-2H3 |
Clé InChI |
VGBZAQAECZKWRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=NC1=C(C=C(C=C1)F)Cl)N2C=CN=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


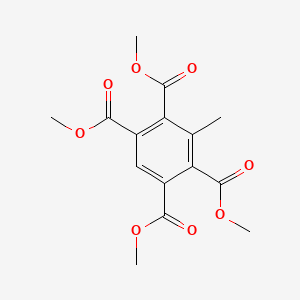
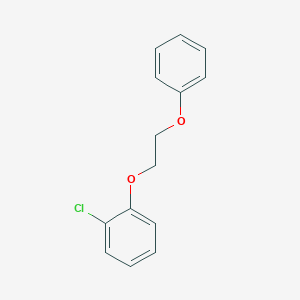
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)
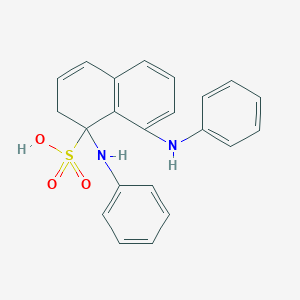

![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)
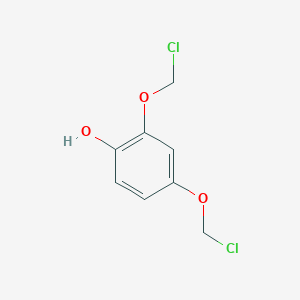

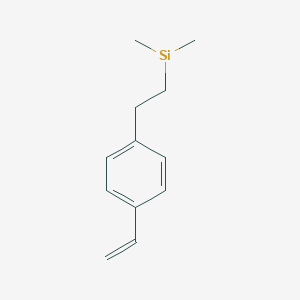
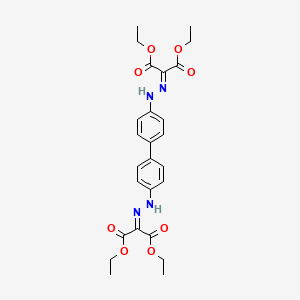
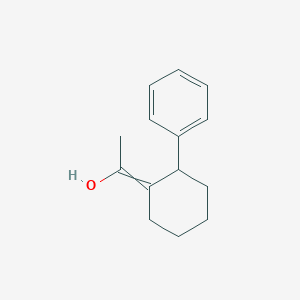
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
